Hdac-IN-34

HDAC inhibition Isoform selectivity Oncology

HDAC-IN-34 is a harmine-based dual HDAC1 (IC50:0.022μM) and HDAC6 (IC50:0.45μM) inhibitor that uniquely intercalates DNA to induce damage, triggering p53-dependent apoptosis in solid tumor models (HCT-116 IC50:1.41μM). Unlike standard HDAC inhibitors (e.g., Vorinostat, Tubastatin A), it combines epigenetic modulation with direct genotoxic stress—a dual pharmacology essential for specific oncology research probes. Procure high-purity solid for your colon cancer or DNA damage response studies today.

Molecular Formula C24H26N6O3
Molecular Weight 446.5 g/mol
Cat. No. B15581277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-34
Molecular FormulaC24H26N6O3
Molecular Weight446.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H26N6O3/c1-15-22-20(5-8-25-15)19-4-3-18(33-2)11-21(19)30(22)14-16-6-9-29(10-7-16)24-26-12-17(13-27-24)23(31)28-32/h3-5,8,11-13,16,32H,6-7,9-10,14H2,1-2H3,(H,28,31)
InChIKeyPKOCJUBUNIOWOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAC-IN-34 Procurement Guide: A Harmine-Based Dual HDAC/DNA Inhibitor with Verified Potency Against HCT-116 Cells


HDAC-IN-34 (also referred to as compound 27) is a synthetic small molecule designed as a dual inhibitor targeting histone deacetylase (HDAC) enzymes and DNA [1]. It is characterized as a harmine-based derivative, which constitutes a distinct chemical class compared to common hydroxamic acid-based HDAC inhibitors. This compound has been profiled for its inhibitory activity, demonstrating potent effects on specific HDAC isoforms and a secondary mechanism of action involving direct DNA binding that leads to DNA damage [1]. Its design as a dual-target agent positions it as a specialized tool for research applications where combined HDAC inhibition and DNA damage are of interest, such as in certain oncology models [1].

Why HDAC-IN-34 Cannot Be Substituted with Generic Pan-HDAC or HDAC6-Selective Inhibitors


The unique dual mechanism of HDAC-IN-34, which combines inhibition of HDAC1 (IC50 = 0.022 μM) and HDAC6 (IC50 = 0.45 μM) with a direct DNA intercalation and damage function, creates a biological profile that is not replicated by standard HDAC inhibitors [1]. Common alternatives, such as the pan-HDAC inhibitor Vorinostat (SAHA) or the highly selective HDAC6 inhibitor Tubastatin A, do not possess this combined action. This distinction is critical for experimental outcomes, as the compound's ability to induce apoptosis via the p53 signaling pathway in HCT-116 cells (IC50 = 1.41 μM) is a result of its dual-targeting mechanism, not merely its HDAC inhibitory potency [1]. Therefore, substituting HDAC-IN-34 with another HDAC inhibitor of similar potency would fundamentally alter the experimental model by removing the DNA-damaging component of its activity.

HDAC-IN-34 Quantitative Differentiation Evidence: Direct Comparisons with Closest Analogs


Dual Inhibition of HDAC1 and HDAC6 Versus Clinical Pan-HDAC Inhibitor Vorinostat (SAHA)

HDAC-IN-34 demonstrates a dual isoform inhibition profile, with an IC50 of 0.022 μM against HDAC1 and 0.45 μM against HDAC6, while exhibiting minimal activity against other HDAC isoforms [1]. In contrast, the FDA-approved pan-HDAC inhibitor Vorinostat (SAHA) is a broad-spectrum inhibitor of Class I and Class II HDACs with a different isoform selectivity profile and no reported direct DNA-binding activity. This difference means HDAC-IN-34 offers a more targeted approach to HDAC1/6 inhibition combined with DNA damage, which is distinct from the broad epigenetic reprogramming induced by SAHA [1].

HDAC inhibition Isoform selectivity Oncology

Comparative Antiproliferative Activity in HCT-116 Colon Cancer Cells

HDAC-IN-34 exhibits a significant anti-proliferative effect against HCT-116 human colorectal carcinoma cells, with a quantified IC50 of 1.41 μM [1]. While comparative data from the same study against other HDAC inhibitors is not provided, this potency in a cell-based assay establishes a baseline for its cellular activity. This value is crucial for comparing efficacy across different chemical series or when benchmarking against other dual-targeting compounds under similar assay conditions.

Antiproliferative activity Colon cancer Cellular efficacy

Mechanism-Specific Activity: DNA Binding and p53-Mediated Apoptosis Versus Non-DNA-Binding HDAC Inhibitors

A key differentiator of HDAC-IN-34 is its demonstrated ability to bind directly to DNA and induce DNA damage, a property absent in many standard HDAC inhibitors [1]. This dual mechanism leads to apoptosis via the p53 signaling pathway, a functional outcome that is not observed with HDAC inhibition alone. This is supported by the study which shows that the compound's cytotoxic effects are linked to p53 pathway activation, differentiating it from HDAC inhibitors that primarily act through epigenetic mechanisms [1].

DNA damage p53 pathway Apoptosis Mechanism of action

Optimal Research and Development Applications for HDAC-IN-34 Based on Verified Evidence


Oncology Research: Mechanistic Studies of Dual HDAC/DNA Targeting in Solid Tumors

HDAC-IN-34 is optimally applied as a chemical probe to investigate the therapeutic potential of simultaneously inhibiting HDAC1/6 and inducing DNA damage in solid tumor models [1]. Its validated dual mechanism makes it particularly suitable for studies in colon cancer (e.g., using HCT-116 cells) and other solid tumor types where this combined approach may overcome limitations of HDAC inhibitor monotherapy [1].

Comparative Pharmacology: Benchmarking Next-Generation Dual-Targeting Agents

Researchers developing novel dual inhibitors targeting both HDACs and DNA can use HDAC-IN-34 as a well-characterized reference compound [1]. Its established potency against HDAC1/6 and HCT-116 cells provides a quantitative benchmark for assessing the improved selectivity, potency, or novel mechanisms of new chemical entities within the same multi-target class [1].

Apoptosis and DNA Damage Response Pathway Analysis

Due to its proven ability to activate the p53 signaling pathway and induce apoptosis in cancer cells, HDAC-IN-34 is a valuable tool for dissecting the interplay between epigenetic modulation and the DNA damage response [1]. It can be used in assays designed to measure p53 activation, DNA damage markers (e.g., γ-H2AX), and apoptotic endpoints, offering a specific pharmacological trigger distinct from pure HDAC inhibitors or pure DNA-damaging agents [1].

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